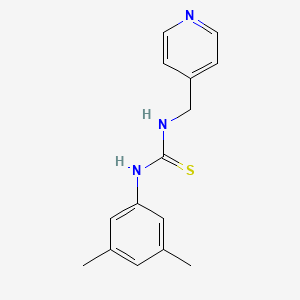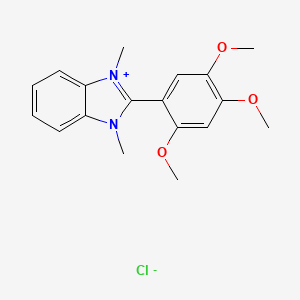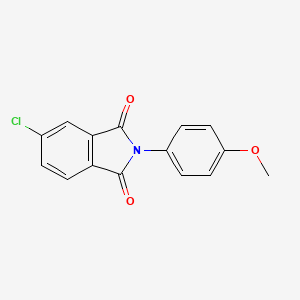![molecular formula C22H23NO4 B5233206 2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid, commonly known as BBPAP, is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BBPAP belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of BBPAP is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. BBPAP also interacts with various enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
BBPAP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBPAP can scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress. BBPAP has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurological disorders, such as Alzheimer's disease.
In vivo studies have shown that BBPAP can reduce inflammation and oxidative stress in animal models of various diseases, such as arthritis, colitis, and diabetes. BBPAP has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
BBPAP has several advantages for lab experiments. It is easy to synthesize, and its purity can be confirmed using various analytical techniques. BBPAP has also been shown to have low toxicity and high stability, making it suitable for long-term experiments.
However, BBPAP also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. BBPAP also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
BBPAP has several potential future directions for research. One area of research is the development of novel anti-inflammatory drugs based on BBPAP. Another area of research is the development of novel anticancer drugs based on BBPAP. BBPAP can also be modified to improve its solubility and bioavailability, making it more effective in vivo. Finally, BBPAP can be used as a lead compound for the development of novel drugs for various diseases, such as neurological disorders and autoimmune diseases.
合成法
BBPAP can be synthesized using a simple and efficient method. The synthesis involves the condensation of 4-butoxybenzoyl chloride with 3-phenyl-1-propen-1-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then subjected to a reaction with hydrazine hydrate to obtain BBPAP in high yields. The purity of the synthesized compound can be confirmed using various analytical techniques, such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
BBPAP has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its anti-inflammatory activity. BBPAP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This makes it a potential candidate for the development of novel anti-inflammatory drugs.
Another area of research is BBPAP's anticancer activity. Studies have shown that BBPAP can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
(2E,4E)-2-[(4-butoxybenzoyl)amino]-5-phenylpenta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-16-27-19-14-12-18(13-15-19)21(24)23-20(22(25)26)11-7-10-17-8-5-4-6-9-17/h4-15H,2-3,16H2,1H3,(H,23,24)(H,25,26)/b10-7+,20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRZOGKHUBBHG-OZNFINNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC=CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C=C/C2=CC=CC=C2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)


![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)
![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)


![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)